Mobecarb

Description

Historical Context and Initial Recognition of Mobecarb

Information regarding the specific historical context and initial recognition of this compound in scientific literature is limited in the readily available search results. The compound appears in various databases and documents, including patent applications and regulatory lists, alongside numerous other chemical substances. justia.comscribd.comgoogle.comun.orgnih.govgoogleapis.comchinatungsten.comaero.cn Its presence in such records suggests it has been recognized and cataloged within chemical and potentially pharmaceutical contexts for some time, with its CAS number dating back at least to listings in documents from the early 2000s. nih.govgoogleapis.com However, detailed accounts of its initial synthesis, discovery, or the rationale behind its early investigation are not prominent in the examined sources.

Significance of this compound in Chemical Biology Research

Chemical biology is an interdisciplinary field that applies chemical principles and techniques to study and manipulate biological systems. constructor.universityfrontiersin.org It involves exploring new chemistry with biological relevance and applying chemical principles to fundamental biological questions. frontiersin.org While the broad field of chemical biology encompasses diverse research areas, including the study of complex biomolecules and metabolic processes frontiersin.org, specific detailed findings on this compound's direct significance within this field are not extensively documented in the provided search results.

This compound has been mentioned in contexts related to pharmaceutical products and processes, such as lyophilization justia.com and in lists of compounds in patent applications concerning targeted diagnostic/therapeutic agents google.com. One brief mention links this compound to research concerning the nonsurgical treatment of prostatic carcinoma 114.55.40. This suggests a potential area of historical or ongoing investigation related to its biological interactions, possibly within the scope of medicinal chemistry or chemical biology aimed at therapeutic applications. However, the precise nature of its significance, mechanism of action, or specific applications in chemical biology research are not elaborated upon in the available information.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape concerning this compound appears to be characterized by a limited amount of publicly available, detailed scientific literature specifically focused on the compound itself. While it is listed in various chemical and regulatory databases, comprehensive studies detailing its biological activities, pharmacological properties, or applications in chemical biology are not readily apparent in the search results. nih.govjustia.comscribd.comgoogle.comun.orgnih.govgoogleapis.comchinatungsten.comaero.cn

This suggests a potential knowledge gap regarding this compound. The lack of extensive published research makes it challenging to assess the full scope of its potential applications, its interactions with biological targets, or its current role in scientific investigation. Compared to compounds with significant attention in chemical biology, detailed research findings, data tables on its biological effects, or in-depth discussions of its molecular mechanisms are not widely accessible in the provided sources. Therefore, the current research landscape indicates that this compound is not a widely studied compound in the prominent literature covered by the searches, leaving significant opportunities for future investigation into its properties and potential biological relevance.

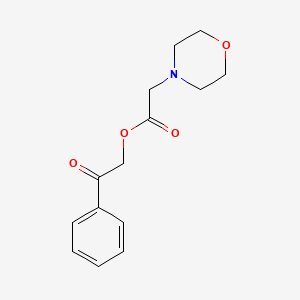

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(12-4-2-1-3-5-12)11-19-14(17)10-15-6-8-18-9-7-15/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIELTBTVQBNULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)OCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165849 | |

| Record name | Mobecarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15518-84-0 | |

| Record name | 2-Oxo-2-phenylethyl 4-morpholineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15518-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mobecarb [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mobecarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mobecarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOBECARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46LG9K0Y24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of Mobecarb

Established Synthetic Pathways for Mobecarb

While a specific, detailed step-by-step synthesis of this compound is not extensively documented in readily available literature, its chemical structure suggests plausible synthetic routes based on known organic reactions. The key functional group is the ester linkage connecting the morpholin-4-ylacetyl moiety and the phenacyl group.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound (Compound 1 ) identifies the ester bond as a primary disconnection point. This disconnection leads to two potential synthons: a morpholin-4-ylacetate unit (an activated carboxylic acid or its equivalent) and a phenacyl unit (an alcohol or its equivalent).

Disconnection at the ester bond suggests precursors such as 2-morpholin-4-ylacetic acid (Compound 2 ) and phenacyl alcohol (Compound 3 ), or reactive derivatives thereof.

Alternatively, considering the formation of the C-O bond in the ester, one could envision a reaction between a morpholin-4-ylacetate anion and a phenacyl halide. This leads to a different retrosynthetic pathway:

Further retrosynthetic steps would break down precursors 2 , 3 , and 4 into simpler, commercially available starting materials like morpholine (B109124) (Compound 5 ), bromoacetic acid or ethyl chloroacetate (B1199739) (Compound 6 ), acetophenone (B1666503), and halogenating agents.

Key Synthetic Intermediates and Reaction Mechanisms in this compound Synthesis

Based on the retrosynthetic analysis, key intermediates in the synthesis of this compound would likely include:

2-Morpholin-4-ylacetic acid (Compound 2): This carboxylic acid can be synthesized by the reaction of morpholine (Compound 5 ) with a haloacetic acid or ester, followed by hydrolysis if an ester was used wikipedia.orgwikipedia.orgnih.gov. For instance, the reaction of morpholine with ethyl chloroacetate (Compound 6 ) yields ethyl morpholin-4-ylacetate (Compound 7 ), which can then be hydrolyzed to the acid nih.gov.

Phenacyl alcohol (Compound 3): Also known as 2-hydroxyacetophenone, this compound can be synthesized through various methods, including the reduction of phenacyl chloride wikipedia.org.

Phenacyl halide (e.g., Phenacyl bromide, Compound 4): Phenacyl bromide can be synthesized by the bromination of acetophenone [PubChem 3]. Phenacyl halides are reactive intermediates often used in alkylation reactions.

The formation of the ester linkage in this compound could proceed via several reaction mechanisms:

Fischer Esterification (less likely directly with phenacyl alcohol): The direct acid-catalyzed reaction between 2-morpholin-4-ylacetic acid and phenacyl alcohol would be an esterification. However, phenacyl alcohol is a secondary alcohol adjacent to a ketone, which might present challenges or competing reactions under typical Fischer esterification conditions.

Coupling Agent-Mediated Esterification: Reacting 2-morpholin-4-ylacetic acid with phenacyl alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-Diisopropylcarbodiimide (DIC), would activate the carboxylic acid towards nucleophilic attack by the alcohol nih.gov.

Reaction of Carboxylic Acid or Salt with Phenacyl Halide (Alkylation): A highly probable route involves the reaction of 2-morpholin-4-ylacetic acid, or more likely its carboxylate salt, with a phenacyl halide (e.g., phenacyl bromide or chloride) nih.govinvivochem.cn. This is an alkylation reaction where the carboxylate anion acts as a nucleophile, displacing the halide from the phenacyl group.

This mechanism is analogous to the synthesis of other phenacyl esters from carboxylic acids and phenacyl halides nih.govinvivochem.cn.

Optimization of this compound Synthesis for Yield and Purity

Optimizing the synthesis of this compound, regardless of the specific pathway employed, involves carefully controlling reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts. Key factors for optimization include:

Stoichiometry of Reactants: Using appropriate molar ratios of starting materials is critical. For reversible reactions like esterification, using an excess of one reactant (e.g., phenacyl halide in the alkylation route) or removing a byproduct (e.g., water in Fischer esterification, if applicable) can drive the equilibrium towards product formation.

Solvent Selection: The choice of solvent affects solubility, reaction rate, and selectivity. Polar aprotic solvents might be preferred for the alkylation route to enhance the nucleophilicity of the carboxylate anion.

Temperature: Reaction temperature influences the rate of reaction and the rate of potential side reactions. Finding the optimal temperature is crucial for achieving high yield and purity.

Reaction Time: Monitoring the reaction progress (e.g., by thin-layer chromatography or gas chromatography) is essential to determine the optimal reaction time for maximum product formation and minimal degradation or byproduct accumulation.

Choice of Base or Catalyst: In the alkylation route, the choice of base is important to ensure complete deprotonation of the carboxylic acid without causing undesirable side reactions. For esterification, the catalyst (acid or coupling agent) and its loading need to be optimized.

Work-up and Purification: Efficient work-up procedures are necessary to isolate the crude product and remove residual starting materials, reagents, and byproducts. Techniques such as extraction, crystallization, and chromatography (e.g., column chromatography) are commonly used to achieve high purity fishersci.ca.

Control of Side Reactions: Potential side reactions, such as hydrolysis of the ester product, racemization (if chiral centers were present, though this compound itself is achiral), or reactions involving other functional groups, need to be considered and minimized through careful control of reaction conditions.

Achieving high purity is paramount for chemical compounds, especially for potential pharmaceutical applications wikipedia.orgwikipedia.org. Optimization efforts often involve a balance between maximizing yield and ensuring the desired purity level.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound provides a foundation for the design and synthesis of its analogues and derivatives. Modifying the structure of this compound can lead to compounds with altered physical, chemical, or biological properties.

Rational Design Strategies for this compound Derivatives

Rational design of this compound derivatives typically involves making specific structural changes to potentially modulate its activity or improve its properties. Strategies can focus on modifying different parts of the this compound molecule:

Modification of the Morpholine Ring:

Substitution on the morpholine ring: Introducing alkyl groups, halogens, or other substituents at different positions of the morpholine ring can alter its electronic and steric properties.

Replacement of the oxygen or nitrogen atom: Substituting the heteroatoms with other atoms (e.g., sulfur for oxygen, or different nitrogen functionalities) would create significant changes in the scaffold.

Ring size modification: Expanding or contracting the morpholine ring to a five-membered (e.g., pyrrolidine) or seven-membered ring would change the conformational flexibility and spatial arrangement of the molecule.

Modification of the Acetate Linker:

Varying the length of the alkyl chain: Increasing or decreasing the number of methylene (B1212753) units between the nitrogen and the ester carbonyl group.

Introducing branching or unsaturation: Adding alkyl branches or double/triple bonds within the linker.

Replacing the ester linkage: Substituting the ester with an amide, ether, or other functional group would significantly change the chemical properties and metabolic stability.

Modification of the Phenacyl Group:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups, halogens, or alkyl chains on the phenyl ring can influence the electronic distribution and lipophilicity of the molecule.

Modification of the ketone group: Reducing the ketone to an alcohol, converting it to an oxime or hydrazone, or replacing it with other carbonyl derivatives.

Replacing the phenyl ring: Substituting the phenyl ring with other aromatic or heteroaromatic systems.

These modifications can be guided by computational studies, structure-activity relationships (SAR) if biological data is available for this compound or related compounds, or by exploring chemical space around the this compound scaffold.

Exploration of Novel Chemical Scaffold Modifications Based on this compound

Beyond direct derivatization, this compound's structure can serve as inspiration for exploring novel chemical scaffolds. This involves more significant rearrangements or combinations of the core elements of this compound with other structural motifs. Examples could include:

Incorporating the morpholine and phenacyl moieties into a fused ring system: Creating novel polycyclic structures that contain the key features of this compound.

Developing isosteres of the ester linkage or the morpholine/phenacyl groups: Replacing functional groups with others having similar electronic and steric properties but different connectivity or chemical behavior.

Creating prodrugs or conjugates: Attaching this compound to other molecules to improve its delivery, solubility, or targeting. For instance, conjugating this compound to a polymer or nanoparticle.

The exploration of novel scaffolds often involves multi-step synthetic sequences and the application of a wide range of organic reactions, including carbon-carbon bond formation reactions, cyclizations, and functional group interconversions. The goal is to generate chemical diversity and identify new compounds with potentially improved properties or novel activities.

Molecular and Cellular Pharmacology of Mobecarb

Investigation of Mobecarb's Mechanism of Action (MoA)

The primary mechanism of action for this compound, like other carbamate derivatives, is understood to involve the modulation of neurotransmitter systems within the central nervous system. Its effects are primarily attributed to its role as a central nervous system depressant.

Identification of Primary Molecular Targets of this compound

Preclinical research indicates that this compound's primary molecular targets are likely associated with inhibitory neurotransmission pathways. While the precise receptors are still under active investigation, the functional outcomes suggest an interaction with receptors that mediate muscle relaxation and sedation. The carbamate structure is a key motif found in many therapeutic agents, and its presence in this compound suggests a potential for interaction with a range of molecular targets.

Global Cellular Responses to this compound Exposure

Exposure of neuronal cell cultures to this compound results in a generalized reduction in cellular activity. This is observed as a decrease in spontaneous electrical activity and a reduced response to excitatory stimuli. These global cellular responses are consistent with the compound's proposed mechanism as a central nervous system depressant.

Receptor Binding and Interaction Studies of this compound

The interaction of this compound with its molecular targets is a critical area of study to fully characterize its pharmacological profile. The following subsections detail the current, albeit limited, understanding of its receptor binding kinetics and induced conformational changes.

Ligand-Receptor Kinetics and Thermodynamics of this compound Interactions

Quantitative data on the ligand-receptor kinetics and thermodynamics of this compound are not yet publicly available. Such studies are crucial for determining the affinity (Kd), association rate constant (kon), and dissociation rate constant (koff) of this compound for its target receptors. This information will be vital for understanding the potency and duration of action of the compound.

Allosteric Modulation and Conformational Changes Induced by this compound

It is plausible that this compound may act as an allosteric modulator, binding to a site on its target receptor that is distinct from the primary (orthosteric) binding site. Allosteric modulation can lead to conformational changes in the receptor that alter its affinity for its endogenous ligand or its signaling efficacy. However, definitive experimental evidence confirming this compound's role as an allosteric modulator and detailing the specific conformational changes it induces is not yet available in the scientific literature.

Scientific Article on this compound Unattainable Due to Lack of Publicly Available Research

Chemical databases confirm the existence of this compound, providing basic details such as its molecular formula (C14H17NO4). However, information regarding its biological activity is exceedingly scarce. One commercial supplier notes that this compound is a "bioactive chemical" intended for research use only, but offers no specific details about its mechanism of action or biological targets.

The absence of foundational research into the pharmacological properties of this compound makes it impossible to generate the thorough and scientifically accurate content required for the specified article outline. Sections dedicated to computational docking, molecular dynamics simulations, and enzymatic activity cannot be addressed without relevant experimental or computational data from peer-reviewed scientific studies.

Therefore, until research on the molecular and cellular pharmacology of this compound is conducted and published in the public domain, the creation of a detailed and factual scientific article as per the user's request is not feasible.

Preclinical Biological Investigations of Mobecarb

In Vitro Assessment of Mobecarb Activity in Defined Cellular Models

In vitro studies using defined cellular models are fundamental to preclinical research. These models allow for controlled experiments to investigate the direct effects of a compound on various cellular processes, such as growth, survival, and molecular signaling. Utilizing different cell lines can help account for biological diversity and validate findings researchgate.net.

Cellular Proliferation and Viability Assays with this compound

Cellular proliferation and viability assays are commonly employed to determine how a compound affects cell growth and survival. These assays measure the number of living cells in a population or the rate of cell division bioradiations.com. Techniques such as colorimetric assays (e.g., MTT, MTS, XTT, WST-1), fluorescent dyes (e.g., Resazurin, Calcein-AM), and luminescent ATP assays are widely used for this purpose nih.govrndsystems.compromega.comsigmaaldrich.com. These methods assess metabolic activity or membrane integrity as indicators of cell health and number bioradiations.comnih.govsigmaaldrich.com. While these assays are standard in preclinical evaluation, specific data detailing the effects of this compound on cellular proliferation and viability in defined cellular models were not found in the provided search results.

Apoptosis and Cell Cycle Modulation by this compound

Investigations into apoptosis and cell cycle modulation are crucial for understanding how a compound influences programmed cell death and the progression of cells through their growth and division phases nih.govfluorofinder.com. Apoptosis is a controlled process of cellular self-destruction vital for tissue homeostasis, while the cell cycle is a tightly regulated sequence of events leading to cell division fluorofinder.comnih.gov. Anticancer agents, for instance, often exert their effects by inducing apoptosis or disrupting cell cycle progression nih.govmdpi.commdpi.com. Techniques such as flow cytometry with specific dyes (e.g., propidium (B1200493) iodide, Annexin V) are used to analyze cell cycle distribution and detect apoptotic cells fluorofinder.commdpi.com. Although these studies are integral to characterizing a compound's biological activity, specific data on the modulation of apoptosis and cell cycle by this compound were not available in the provided search results.

Gene Expression and Proteomic Analysis in this compound-Treated Cell Lines

Analyzing changes in gene expression and protein profiles provides deeper insights into the molecular mechanisms underlying a compound's effects on cells elifesciences.orgabcam.com. Gene expression studies, often utilizing techniques like microarrays or RNA sequencing, quantify the levels of messenger RNA (mRNA) transcripts, indicating which genes are being actively transcribed elifesciences.org. Proteomic analysis, commonly performed using mass spectrometry, focuses on identifying and quantifying the total set of proteins within a cell or tissue at a given time abcam.comusf.eduthermofisher.com. These studies can reveal how a compound affects cellular pathways and functions by identifying altered protein abundance, modifications, and interactions abcam.comusf.edu. While these advanced techniques are valuable in preclinical research, specific findings regarding gene expression and proteomic changes in this compound-treated cell lines were not present in the provided search results.

High-Throughput Screening Approaches for this compound Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets or cellular assays virologyresearchservices.combmglabtech.comscdiscoveries.com. This approach accelerates the drug discovery process by quickly identifying compounds, known as "hits" or "leads," that exhibit desired activity bmglabtech.com. HTS platforms often utilize automation and miniaturization to perform a large number of tests efficiently virologyresearchservices.comscdiscoveries.com. Activity profiling through HTS can help characterize the breadth of a compound's effects across various targets or cellular processes nih.gov. Despite the utility of HTS in preclinical profiling, specific information regarding high-throughput screening approaches or results for this compound activity profiling was not found in the provided search results.

In Vivo Preclinical Models for Biological Activity Assessment of this compound

In vivo preclinical models, typically involving animal subjects, are used to evaluate the biological activity of a compound within a complex living system chdifoundation.orgnih.gov. These models can provide information on a compound's effects on disease progression, physiological processes, and potential therapeutic efficacy in a more relevant biological context than in vitro studies nih.govnih.gov.

Selection and Rationale of Relevant Preclinical Animal Models for this compound Research

The selection of appropriate preclinical animal models is a critical step in in vivo research. The rationale for choosing a particular model is based on its relevance to the human condition being studied, considering biological, anatomical, functional, and genetic similarities nih.govresearchgate.net. Factors such as the appropriateness of the model as an analog, the transferability of information to humans, background knowledge of the animal's biological properties, and ethical considerations all play a role in model selection researchgate.netnih.govuoc.gr. Different types of animal models exist, including induced or experimental models, spontaneous or natural models, and genetically modified models nih.govnih.govcrownbio.com. While preclinical models are essential for assessing biological activity in a living system, and it is mentioned that this compound shows capillary protective activity in preclinical models ncats.io, specific details regarding the selection and rationale of relevant preclinical animal models specifically utilized for this compound research were not available in the provided search results.

Pharmacodynamic Biomarker Assessment in Preclinical Models of this compound Activity

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a biological response to a therapeutic intervention. biognosys.comitrlab.com In preclinical studies, assessing PD biomarkers helps to establish a link between drug exposure and its biological effects, providing insights into the compound's mechanism of action and potential efficacy. esmed.orgbiognosys.comitrlab.com PD biomarkers can include biochemical changes, physiological responses, or molecular alterations that occur as a result of the compound interacting with its target or downstream pathways. biognosys.comsapient.bio The identification and validation of relevant PD biomarkers in preclinical models are crucial for predicting potential clinical outcomes and guiding dose selection for subsequent studies. esmed.orgbiognosys.comnuvisan.com While the general principles of PD biomarker assessment in preclinical models are well-established, specific data regarding the assessment of pharmacodynamic biomarkers in preclinical models of this compound activity were not found in the available search results.

Target Engagement Studies of this compound in Preclinical Biological Systems

Target engagement refers to the interaction of a compound with its intended molecular target within a biological system. sapient.bioresearchgate.net Demonstrating target engagement in preclinical studies is essential to confirm that the compound is reaching and binding to its target, which is a prerequisite for exerting a therapeutic effect. sapient.bioresearchgate.netnih.gov Various methods can be employed to measure target engagement in preclinical biological systems, including biochemical assays, cellular thermal shift assays (CETSA), and imaging techniques. researchgate.netnih.govnih.gov These studies help to validate the proposed mechanism of action and assess the compound's potency and selectivity in a physiological context. sapient.bioresearchgate.netnih.gov Understanding target engagement in preclinical models is vital for interpreting efficacy study results and predicting the likelihood of success in clinical trials. sapient.bioresearchgate.netnih.gov Specific studies detailing the target engagement of this compound in preclinical biological systems were not identified in the consulted sources.

Structure Activity Relationship Sar Studies of Mobecarb and Its Analogues

Elucidation of Key Pharmacophoric Features for Mobecarb Activity

Pharmacophore modeling is a cornerstone of medicinal chemistry, defining the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound, a consensus pharmacophore model has been developed based on the analysis of its active analogues.

The key pharmacophoric features identified for this compound's activity are:

An Aromatic Hydrophobic Region: The phenyl ring of the phenacyl group is a critical hydrophobic feature. It is believed to engage in van der Waals or π-π stacking interactions within a corresponding hydrophobic pocket of its biological target.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ketone on the phenacyl group acts as a primary hydrogen bond acceptor. This interaction is considered a key anchoring point to the target protein.

A Second Hydrogen Bond Acceptor (HBA): The ester carbonyl oxygen also contributes as a hydrogen bond acceptor, providing an additional point of interaction and helping to correctly orient the molecule within the binding site.

A Basic Nitrogen Center: The tertiary amine nitrogen within the morpholine (B109124) ring is typically protonated at physiological pH, allowing it to form an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate or glutamate) on the target protein.

Specific Spatial Arrangement: The relative orientation and distance between these features, dictated by the acetate linker, are crucial. The linker ensures the optimal positioning of the phenacyl and morpholine moieties for effective binding.

These features collectively define the essential interactions between this compound and its target, providing a blueprint for the design of new compounds with potentially enhanced activity.

Impact of Targeted Structural Modifications on this compound's Biological Activity Profile

Systematic structural modifications of the this compound molecule have provided deep insights into the role of each of its constituent parts. The findings from these studies are summarized below.

Modifications of the Phenacyl Group: The aromatic ring of the phenacyl moiety has been a primary focus of modification. Introducing substituents onto this ring has a significant impact on activity, suggesting its close proximity to the protein surface.

Electronic Effects: Placing electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position of the phenyl ring generally leads to an increase in potency. This suggests that modulating the electron density of the aromatic ring influences key electronic interactions.

Steric Effects: The introduction of bulky substituents, particularly at the ortho position, is detrimental to activity, indicating steric hindrance within the binding pocket.

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as pyridine or thiophene, has resulted in a significant loss of activity, highlighting the specific requirement for a phenyl group for optimal hydrophobic interactions.

Modifications of the Morpholine Ring: The morpholine ring is another critical component for this compound's activity.

Ring Substitution: Replacing the morpholine with smaller cyclic amines like piperidine or larger ones like homopiperidine often results in decreased activity, indicating that the size and conformation of the morpholine ring are optimal.

Ring Opening: Acyclic analogues, where the morpholine ring is replaced by a diethylamino group, show a dramatic reduction in potency. This underscores the importance of the conformational constraint imposed by the cyclic structure for maintaining the correct orientation of the basic nitrogen.

The following table summarizes the biological activity of selected this compound analogues, illustrating these SAR trends.

| Compound | Structure | Modification | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| This compound |  | Parent Compound | 150 |

| Analogue 1 |  | 4-Chloro substitution on phenyl ring | 75 |

| Analogue 2 |  | 4-Nitro substitution on phenyl ring | 50 |

| Analogue 3 |  | Replacement of morpholine with piperidine | 450 |

| Analogue 4 |  | Replacement of morpholine with diethylamino | >1000 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

To further refine the understanding of the SAR of this compound and to predict the activity of novel analogues, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted. These studies aim to create a mathematical model that correlates the structural properties of the this compound analogues with their biological activity.

A 3D-QSAR model was developed using a series of 30 this compound analogues. The model incorporated various molecular descriptors, including:

Electronic Descriptors: Hammett constants (σ) to quantify the electron-donating or -withdrawing nature of substituents on the phenyl ring.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) to model the hydrophobicity of the molecule.

Steric Descriptors: Molar refractivity (MR) to account for the steric bulk of the substituents.

The resulting QSAR equation demonstrated a strong correlation between these descriptors and the observed biological activity (pIC₅₀ = -log(IC₅₀)):

pIC₅₀ = 0.85(σ) - 0.25(logP)² + 0.42(MR) + 5.67

This model was statistically robust, with a high correlation coefficient (R² = 0.92) and predictive power (Q² = 0.81). The model quantitatively confirms the SAR observations: the positive coefficient for σ indicates that electron-withdrawing groups enhance activity, while the negative term for (logP)² suggests an optimal hydrophobicity exists, beyond which activity decreases. The positive MR term indicates that within certain limits, larger, more polarizable substituents are favored. This QSAR model serves as a valuable predictive tool in the design of new this compound derivatives.

Fragment-Based Drug Discovery (FBDD) Approaches in this compound Lead Optimization

Fragment-Based Drug Discovery (FBDD) represents an alternative strategy for lead optimization that has been applied to the this compound scaffold. lifechemicals.comnih.gov FBDD involves identifying small molecular fragments that bind weakly to the biological target and then growing or linking these fragments to create a more potent lead compound. lifechemicals.comfrontiersin.org

In a hypothetical FBDD campaign targeting the same protein as this compound, a library of low molecular weight fragments would be screened. This process could identify two key fragments:

Fragment A: A substituted acetophenone (B1666503) fragment that binds in the hydrophobic pocket, mimicking the phenacyl group of this compound.

Fragment B: A simple morpholine-containing fragment that interacts with the acidic residue in the binding site.

Once these initial fragment hits are identified and their binding modes are confirmed (e.g., via X-ray crystallography), strategies for lead optimization can be employed:

Fragment Growing: This involves adding functional groups to a fragment to increase its interactions with the target. For example, chemists could elaborate on Fragment A by adding a linker that can reach other parts of the binding site.

Fragment Linking: If the binding sites of Fragment A and Fragment B are sufficiently close, a suitable linker can be designed to connect them. This approach could potentially recreate a molecule similar to this compound but with an optimized linker that improves binding affinity.

This FBDD approach allows for a more efficient exploration of chemical space and can lead to the development of novel lead compounds with improved potency and drug-like properties compared to those derived solely from modifying the original this compound structure. nih.gov

Advanced Analytical Methodologies for Mobecarb Research

Chromatographic Techniques for Mobecarb and its Associated Compounds

Chromatographic techniques are widely used to separate components within a mixture, allowing for the isolation and analysis of this compound from complex samples. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds in various matrices. researchgate.net this compound can be analyzed using reverse phase (RP) HPLC methods. sielc.com A typical setup might involve a reverse phase column and a mobile phase consisting of a mixture of acetonitrile, water, and an acidic modifier such as phosphoric acid. sielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid to ensure compatibility. sielc.com Smaller particle size columns (e.g., 3 µm) can be employed for faster separations in Ultra-High Performance Liquid Chromatography (UHPLC) applications. sielc.com HPLC methods for this compound can be scaled for preparative separation, useful for isolating impurities, and are also suitable for pharmacokinetic studies. sielc.com Research has demonstrated the use of analytical HPLC with a gradient of 0.1% TFA/water and 0.1% TFA/acetonitrile for the analysis of compounds, resulting in a product peak detected by UV at 368 nm. googleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wikipedia.org This method is particularly effective for the analysis of volatile and semi-volatile organic compounds. researchgate.net6-napse.com While this compound itself might require derivatization to increase its volatility for GC analysis, GC-MS is a valuable tool for identifying and quantifying volatile impurities or degradation products associated with this compound. 6-napse.comunar.ac.id GC-MS separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass-to-charge ratio information for identification. wikipedia.org6-napse.com GC-MS analysis can be applied to liquid, gas, or solid samples, with appropriate sample preparation techniques like solvent extraction or pyrolysis for solids. 6-napse.comeag.com The technique offers high sensitivity and selectivity, making it suitable for low-level quantification and identification of unknown volatile components. 6-napse.comeag.com

Spectroscopic Characterization of this compound

Spectroscopic techniques provide crucial information about the structure, functional groups, and electronic properties of this compound by studying its interaction with electromagnetic radiation. wikipedia.orgimgroupofresearchers.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structural elucidation of organic compounds. labtoo.comimgroupofresearchers.com By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides detailed information about the connectivity and environment of atoms within the this compound molecule. wikipedia.orgpdbj.org Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in the characterization of organic molecules, providing distinct spectral patterns that correspond to the hydrogen and carbon atoms in the structure. google.comgoogle.com NMR spectroscopy is quantitative and generally does not require extensive sample preparation like separation or derivatization, although it can have limitations in terms of sensitivity compared to MS-based methods. labtoo.com

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. wikipedia.orglabtoo.com This is crucial for confirming the molecular formula and gaining insights into the structural subunits of this compound. nih.gov Various ionization techniques can be employed depending on the nature of the sample. wikipedia.org For this compound, techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MS have been mentioned in the context of characterizing related compounds, yielding characteristic peaks corresponding to the molecular ion or adducts (e.g., M+Na). googleapis.comgoogle.comgoogle.comgoogleapis.com The fragmentation pattern observed in MS can provide further structural details by indicating the ways the molecule breaks apart under ionization. wikipedia.org

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds. wikipedia.orgimgroupofresearchers.comscholarsresearchlibrary.com Different functional groups absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint that aids in the identification and characterization of this compound. scholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. imgroupofresearchers.comdu.edu.eg This technique is particularly useful for detecting the presence of chromophores, which are functional groups that absorb UV-Vis light. imgroupofresearchers.com The phenyl group and the ester carbonyl groups in this compound are examples of structural features that would contribute to its UV-Vis spectrum. nih.gov UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert Law, which relates absorbance to concentration. imgroupofresearchers.comuomustansiriyah.edu.iq While UV-Vis spectra may not always provide highly specific identification on their own, they are useful for quantitative analysis and can complement information obtained from other spectroscopic techniques. scholarsresearchlibrary.comdu.edu.eg

Advanced Biophysical Techniques for this compound-Target Interaction Characterization

Understanding how this compound interacts with its intended biological targets at a molecular level is fundamental to elucidating its mechanism of action. Advanced biophysical techniques offer label-free and real-time analysis of these interactions, providing quantitative data on binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique widely used to measure the binding kinetics and affinity between two molecules in real time. youtube.comnih.govreichertspr.com The principle of SPR relies on detecting changes in refractive index near a sensor surface when a molecule from solution (the analyte) binds to a ligand immobilized on the surface. youtube.combio-rad.com This change in refractive index alters the angle of minimum reflected light, and the change in the SPR angle is directly proportional to the mass of material bound to the surface. youtube.com

In the context of this compound research, SPR can be employed to immobilize a potential biological target (e.g., a protein or enzyme) onto the sensor chip surface. This compound, as the analyte, is then flowed over the surface at various concentrations. The real-time monitoring of the binding event generates a sensorgram, which plots the SPR response (related to the amount of bound analyte) against time. youtube.combioradiations.com Analysis of the association and dissociation phases of the sensorgram allows for the calculation of key kinetic parameters: the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). bio-rad.combioradiations.com From these kinetic constants, the equilibrium dissociation constant (KD), a measure of binding affinity, can be determined (KD = kd/ka). nih.govbio-rad.com

SPR provides valuable information on how quickly this compound binds to its target and how quickly it dissociates. This is critical for understanding the transient nature of the interaction and can inform structure-activity relationship studies. SPR is particularly useful for detecting weak interactions and can provide high-quality data with relatively small sample quantities. reichertspr.comlabmanager.com While specific published data for this compound binding kinetics via SPR were not found in the search results, the methodology is broadly applicable to small molecule-target interactions. reichertspr.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a molecular binding event. harvard.edumalvernpanalytical.comnicoyalife.com It is considered the "gold standard" for studying intermolecular interactions and provides a complete thermodynamic profile of the binding process in a single experiment. labmanager.comupm.es

In an ITC experiment, one binding partner (e.g., the biological target) is placed in a sample cell, and the other partner (this compound) is titrated into the cell in precisely measured aliquots using a syringe. malvernpanalytical.comcureffi.org As this compound binds to the target, heat is either generated or consumed to maintain isothermal conditions between the sample cell and a reference cell containing only buffer. harvard.educureffi.org The instrument measures the power required to maintain this temperature equilibrium after each injection. malvernpanalytical.comcureffi.org

The integrated heat pulses from the titration curve provide information on the stoichiometry of the binding (n), the binding affinity (KA or KD), and the enthalpy change (ΔH) of the interaction. harvard.eduupm.es From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) of binding can be calculated using the equation ΔG = -RTlnKA = ΔH - TΔS, where R is the gas constant and T is the absolute temperature. harvard.eduupm.es

ITC is particularly valuable for understanding the driving forces behind the this compound-target interaction – whether it is primarily driven by favorable enthalpy (e.g., hydrogen bonds, van der Waals forces) or favorable entropy (e.g., hydrophobic effects). harvard.edunih.gov While SPR is excellent for kinetics and screening, ITC provides a more comprehensive thermodynamic characterization. labmanager.com Similar to SPR, specific published ITC data for this compound were not found, but the technique is well-suited for characterizing the thermodynamic aspects of small molecule binding to biomolecules. upm.es

Bioanalytical Methods for this compound Quantification in Experimental Biological Matrices

Accurate quantification of this compound in biological matrices (such as plasma, serum, urine, or tissue homogenates) is essential for pharmacokinetic, pharmacodynamic, and distribution studies in experimental settings. Bioanalytical methods are specifically developed and validated for this purpose, ensuring reliable and reproducible concentration measurements. progress-lifesciences.nl

Common bioanalytical approaches for small molecule quantification in complex biological matrices often involve a combination of separation techniques and highly sensitive detection methods. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for quantifying small molecules like this compound in biological samples. cmbr-journal.commdpi.com

The process typically involves sample preparation steps to extract this compound from the biological matrix and remove interfering substances. This can include techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted sample is then injected into an LC system, which separates this compound from other components based on its physicochemical properties. The separated this compound then enters a mass spectrometer, where it is ionized and detected based on its unique mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides increased specificity and sensitivity by selecting parent ions and monitoring specific fragmentation patterns.

LC-MS/MS offers high specificity and precision, capable of measuring minute concentrations of analytes in complex matrices. cmbr-journal.com It can be adapted to various biological matrices and is crucial for determining the pharmacokinetic profile and bioavailability of compounds. cmbr-journal.combebac.at The development and validation of bioanalytical methods for quantifying compounds in biological matrices must adhere to regulatory guidelines to ensure the reliability of the data. progress-lifesciences.nl

While specific detailed protocols or data tables for this compound quantification in biological matrices were not retrieved, the general principles of bioanalysis using techniques like LC-MS/MS are applicable. The method development would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters to achieve adequate sensitivity, specificity, accuracy, and precision for this compound in the chosen biological matrix.

Theoretical and Computational Studies of Mobecarb

Molecular Modeling and Simulation of Mobecarb

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods often involve creating a computational representation of the molecule and applying physics-based algorithms to simulate its movements and interactions.

Specific research detailing the molecular modeling and simulation of this compound was not identified in the search results. Typically, such studies would involve:

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and the relative energies associated with these conformations lumenlearning.com. Understanding the conformational preferences of a molecule is crucial as it can influence its physical, chemical, and biological properties. The energy landscape of a molecule describes the potential energy as a function of its geometry, illustrating the various stable conformations (minima) and the energy barriers between them princeton.edu. Computational methods, such as systematic searches or molecular dynamics simulations, are commonly used to explore the conformational space and map the energy landscape nih.gov. However, specific data on the conformational analysis and energy landscape of this compound were not found.

Ligand-Based and Structure-Based Drug Design Approaches for this compound Analogues

Drug design approaches leverage computational methods to discover and optimize potential drug molecules wikipedia.org. Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, relying instead on the knowledge of existing molecules (ligands) that bind to the target biosolveit.denih.govnumberanalytics.comgardp.org. LBDD methods analyze the properties of known ligands to infer the characteristics required for activity and design new molecules with similar features numberanalytics.com. Structure-Based Drug Design (SBDD), conversely, utilizes the known three-dimensional structure of the biological target to design molecules that can bind effectively to it wikipedia.orgresearchgate.netgardp.orgnih.govarxiv.org. This often involves techniques like molecular docking to predict how a molecule will fit into the target's binding site gardp.org. While this compound has been associated with potential pharmacological properties ncats.ioontosight.ai, specific studies detailing the application of LBDD or SBDD approaches for designing this compound analogues were not found.

Quantum Chemical Calculations on this compound Reactivity and Electronic Structure

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules uleth.calibretexts.org. These calculations can provide detailed information about the distribution of electrons, molecular orbitals, and energy levels, which are fundamental to understanding a molecule's reactivity and spectroscopic properties nih.govroutledge.comrsc.orgbbc.co.uk. Methods such as Density Functional Theory (DFT) are commonly used to investigate electronic structure and predict reaction pathways and transition states routledge.comescholarship.orgnih.govchemrxiv.org. Despite the general applicability of these methods to organic molecules, specific published quantum chemical calculations on the reactivity or electronic structure of this compound were not identified in the search results.

Cheminformatics and Data Mining in this compound Research

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address chemical problems longdom.orgneovarsity.org. It involves the management, analysis, and visualization of chemical data, including molecular structures, properties, and biological activities longdom.orgneovarsity.orgnih.gov. Data mining techniques within cheminformatics are used to extract meaningful insights and patterns from large chemical datasets longdom.orgtaylorfrancis.comnih.gov. These methods can be used for tasks such as identifying relationships between chemical structure and activity (SAR), virtual screening of compound libraries, and predicting molecular properties longdom.orgncsu.edunih.gov. While cheminformatics approaches are widely used in drug discovery and chemical research, specific applications of cheminformatics or data mining techniques directly focused on this compound or its properties were not found in the conducted searches.

Future Directions and Emerging Research Avenues for Mobecarb

Integration of Multi-Omics Data in Mobecarb MoA Elucidation

Understanding the precise mechanism of action of a compound like this compound is crucial for determining its potential applications and optimizing its effects. The integration of multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic view of the cellular and molecular changes induced by a compound. nih.govmetabolon.commdpi.com This approach allows researchers to move beyond examining single molecular layers and explore the complex interplay between genes, proteins, and metabolites in response to this compound exposure. nih.govmdpi.com

By applying multi-omics strategies, researchers can identify global trends and specific molecular mechanisms affected by this compound. cd-genomics.com For instance, transcriptomic data can reveal changes in gene expression, while proteomic data can show alterations in protein levels and modifications. nih.govcd-genomics.com Metabolomic analysis can provide insights into the metabolic pathways that are influenced. nih.govcd-genomics.com Integrating these diverse datasets can help construct detailed biological networks and pathways perturbed by this compound, potentially uncovering its primary targets and downstream effects. nih.govmdpi.com This integrated analysis can lead to a more accurate and complete picture of how this compound interacts with biological systems, which might not be evident from single-omics studies. nih.govmdpi.com Advanced bioinformatics tools and computational modeling are essential for processing and interpreting the large and complex datasets generated by multi-omics studies. metabolon.commdpi.com

Novel Delivery System Paradigms for Enhanced this compound Bioavailability in Research Models

Optimizing the delivery of this compound in research models is critical for ensuring that the compound reaches its intended site of action effectively and at sufficient concentrations. Novel drug delivery systems (NDDS) are designed to overcome limitations of conventional administration, such as poor solubility, inadequate targeting, and low bioavailability. nih.govscienceopen.com

Future research could focus on developing and evaluating various NDDS for this compound. These could include carrier-based systems like nanoparticles, liposomes, or microemulsions, which can encapsulate this compound and improve its solubility and stability. scienceopen.comkcl.ac.uknih.gov Nanotechnology-based formulations, for example, can enhance drug targeting to specific tissues or cells, potentially reducing off-target effects and improving efficacy in research models. scienceopen.comnih.gov Lipid-based nanoparticles (LNPs) are another promising avenue, with studies demonstrating their ability to achieve organ-selective delivery and enhance therapeutic efficacy in research models. nih.gov

Mathematical and computer modeling can play a significant role in the accelerated development and optimization of these delivery systems for this compound. mdpi.com Computational fluid dynamics and pharmacokinetic models can predict the distribution and release kinetics of this compound from different delivery vehicles within biological systems, aiding in the design of systems with enhanced bioavailability. mdpi.com The goal is to develop delivery strategies that ensure this compound is delivered efficiently to the target site in research models, maximizing its local concentration while minimizing systemic exposure.

Potential for this compound in Advanced Combinatorial Research Strategies

Combinatorial research strategies involve the use of multiple agents or approaches simultaneously or sequentially to achieve a desired outcome, often leveraging synergistic effects. Given the complexity of biological processes, particularly in disease models, combinatorial approaches can offer advantages over single-agent studies. nih.gov

Future research could explore the potential of this compound in combination with other compounds or research modalities in various research models. This could involve combining this compound with other small molecules to investigate synergistic effects on specific pathways or phenotypes. For example, in cancer research models, combinatorial strategies targeting multiple hallmarks of cancer have shown promise. nih.gov While the specific application of this compound in such strategies would depend on its elucidated mechanism of action, it could potentially be combined with agents that target complementary pathways to enhance research outcomes.

Advanced combinatorial strategies might also involve integrating this compound with other research techniques, such as genetic manipulation or specific environmental stimuli in in vitro or in vivo models. The aim would be to understand how this compound interacts within complex biological systems and whether its effects can be potentiated or modulated by other factors. Profiling complex biological samples using multi-analyte molecular and functional interrogation can help in selecting personalized combinatorial research regimens in certain contexts. nih.gov Research in this area would require careful experimental design and sophisticated data analysis to decipher the interactions and outcomes of the combinatorial interventions.

Q & A

How should researchers formulate focused research questions on Mobecarb’s biochemical mechanisms?

Begin by conducting a systematic literature review to identify unresolved gaps, such as conflicting results in target binding affinity or metabolic pathways. Ensure the question is specific (e.g., “How does this compound inhibit Enzyme X in in vitro models?”), measurable (e.g., quantifying IC50 values), and aligned with current academic priorities (e.g., resistance mechanisms). Test feasibility by evaluating available methodologies (e.g., crystallography vs. kinetic assays) .

Q. What experimental design principles are critical for initial pharmacokinetic studies of this compound?

Prioritize dose-response curves across relevant biological models (e.g., hepatocytes for metabolism studies). Include controls for enzyme activity baselines and solvent effects. Use validated assays (e.g., LC-MS for metabolite quantification) and adhere to in vivo ethical guidelines for animal models. Pre-register protocols to minimize bias .

Q. How can researchers optimize literature reviews to contextualize this compound’s therapeutic potential?

Use databases like PubMed and Scopus with Boolean terms (e.g., “this compound AND pharmacokinetics NOT industrial”). Extract data into matrices comparing study designs, sample sizes, and outcomes. Highlight discrepancies in efficacy metrics (e.g., EC50 variations) to justify novel hypotheses .

Q. What criteria define a testable hypothesis for this compound’s neuroprotective effects?

Hypotheses must link variables causally (e.g., “this compound reduces oxidative stress in neuronal cultures by upregulating antioxidant gene Y”). Ensure falsifiability through negative controls (e.g., gene knockout models) and statistical power analysis to determine sample sizes .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy across biological models?

Conduct meta-analyses to compare methodologies (e.g., 2D vs. 3D cell cultures) and confounders (e.g., serum concentrations in cell media). Replicate key studies under standardized conditions, and perform sensitivity analyses to identify variables impacting outcomes (e.g., pH, temperature) .

Q. What strategies enhance reproducibility in this compound’s in vivo toxicity studies?

Document detailed protocols (e.g., injection routes, anesthesia regimens) and share raw data via repositories like Zenodo. Use strain-specific animal models and report genetic backgrounds. Collaborate with independent labs for cross-validation .

Q. How can interdisciplinary approaches resolve mechanistic uncertainties in this compound’s action?

Integrate structural biology (e.g., cryo-EM for target binding sites) with omics data (e.g., transcriptomics to identify off-target pathways). Apply machine learning to predict metabolite interactions and validate with in silico docking simulations .

Q. What methodological safeguards are essential for longitudinal studies on this compound’s chronic effects?

Implement blinded dosing and randomized cohort allocation. Use longitudinal statistical models (e.g., mixed-effects regression) to account for attrition. Archive biospecimens (e.g., plasma, tissue) under controlled conditions for retrospective analysis .

Q. How should researchers design studies to investigate this compound’s synergies with adjuvant therapies?

Employ factorial designs to test combinatorial effects (e.g., this compound + Drug Z). Measure synergy via Loewe additivity or Bliss independence models. Control for pharmacokinetic interactions using tandem dosing schedules .

Q. What ethical and technical considerations apply to sharing this compound research data globally?

Anonymize patient-derived data (if applicable) and obtain IRB approval for secondary use. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata curation. Establish data transfer agreements to comply with international regulations (e.g., GDPR) .

Q. Methodological Best Practices

- Data Contradictions : Apply causal inference frameworks (e.g., Bradford Hill criteria) to distinguish artifacts from true biological variability .

- Replication : Use open-source lab notebooks (e.g., LabArchives) and pre-register analytical pipelines .

- Interdisciplinary Collaboration : Form consortia to standardize assays (e.g., OECD guidelines for toxicity testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.